molecular formula C7H14N2O2 B11917581 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid

Cat. No.: B11917581
M. Wt: 158.20 g/mol
InChI Key: HNWNQKQJDHVAPO-ZCFIWIBFSA-N
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Description

Significance of Chiral Amines and Nitrogen Heterocycles in Advanced Organic Synthesis

Chiral amines and nitrogen heterocycles are fundamental building blocks in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netopenaccessgovernment.org Nitrogen-containing heterocycles are a dominant feature in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one such ring system. openmedicinalchemistryjournal.comijnrd.org Their prevalence stems from their ability to engage in various biological interactions, such as hydrogen bonding, which can enhance the binding affinity and specificity of a drug to its target. mdpi.com

The introduction of chirality into these structures adds a layer of complexity and specificity that is often crucial for biological activity. openaccessgovernment.org Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. numberanalytics.commdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. openaccessgovernment.orgnumberanalytics.com This underscores the critical need for stereoselective synthesis methods that can produce enantiomerically pure compounds. researchgate.net The development of such methods is a central focus of modern organic chemistry, with techniques like asymmetric catalysis playing a pivotal role. nih.govrsc.org

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, is a particularly privileged scaffold in medicinal chemistry. thieme-connect.comnih.gov Its presence in numerous drug molecules highlights its favorable pharmacokinetic properties. thieme-connect.com The ability to introduce substituents at various positions on the piperazine ring, especially with stereochemical control, allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. thieme-connect.com

Contextualizing 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid within the Chiral Piperazine Acetic Acid Framework

The compound this compound belongs to the family of chiral piperazine acetic acids. This framework is characterized by a piperazine ring substituted with an acetic acid moiety at one of the nitrogen atoms and a chiral center, in this case, a methyl group at the 2-position of the piperazine ring. The "(2R)" designation specifies the absolute stereochemistry at this chiral center.

The synthesis of substituted piperazine-2-acetic acid esters has been a subject of significant research, often starting from chiral amino acids. nih.govrsc.orgacs.org These synthetic strategies aim to create a diverse library of chiral piperazine derivatives for applications in drug discovery and the development of chemical probes. nih.govacs.org The ability to construct these scaffolds with specific stereoisomers is crucial for exploring the three-dimensional chemical space and improving molecular recognition at biological targets. nih.gov

The development of synthetic routes to access 2,3-disubstituted piperazines, a related class of compounds, has also been pursued, highlighting the ongoing effort to expand the diversity of chiral piperazine building blocks. nih.govnih.gov These efforts underscore the importance of developing efficient and selective methods for the carbon functionalization of the piperazine ring. nih.gov

Importance of Enantiomeric Purity and Stereochemical Control in Chiral Building Blocks

The concept of enantiomeric purity is of paramount importance in the development and application of chiral building blocks like this compound. mdpi.comwisdomlib.org Enantiomeric purity, or enantiomeric excess, refers to the measure of how much of one enantiomer is present in a mixture compared to the other. wisdomlib.org In the context of pharmaceuticals, high enantiomeric purity is often a regulatory requirement. numberanalytics.comamericanpharmaceuticalreview.com

The profound impact of stereochemistry on biological activity is well-documented. numberanalytics.commdpi.com As biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the enantiomers of a chiral drug. openaccessgovernment.orgmdpi.com This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, toxic. openaccessgovernment.orgnumberanalytics.com Therefore, controlling the stereochemistry during the synthesis of chiral building blocks is not just a matter of chemical precision but a critical factor in ensuring the safety and efficacy of the final product. mdpi.comnih.gov

Achieving stereochemical control is a central challenge in organic synthesis. numberanalytics.comrijournals.com Chemists employ various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions, to selectively produce the desired stereoisomer. numberanalytics.comresearchgate.net The development of asymmetric synthesis methods has revolutionized the ability to create complex chiral molecules with a high degree of stereoselectivity. nih.govchinesechemsoc.org The availability of enantiomerically pure building blocks like this compound is essential for the efficient and reliable synthesis of single-enantiomer drugs and other biologically active compounds.

Data Tables

Table 1: Compound Information

Compound NameSynonymsMolecular FormulaCAS Number
This compound(R)-2-(2-Methylpiperazin-1-yl)acetic acidC7H14N2O2Not Available
Piperazine-C4H10N2110-85-0
Acetic Acid-C2H4O264-19-7

Table 2: Related Chiral Piperazine Acetic Acid Derivatives

Compound NameMolecular FormulaKey Structural FeatureReference
Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate (cis)C20H23N3O6SCis-3-phenyl substitution nih.gov
Ethyl 2-(1-((4-nitrophenyl)sulfonyl)-3-phenylpiperazin-2-yl)acetate (trans)C20H23N3O6STrans-3-phenyl substitution nih.gov
5-Substituted piperazine-2-acetic acid estersVariesSubstitution at the 5-position acs.org
6-Substituted piperazine-2-acetic acid estersVariesSubstitution at the 6-position rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(2R)-2-methylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

HNWNQKQJDHVAPO-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CNCCN1CC(=O)O

Canonical SMILES

CC1CNCCN1CC(=O)O

Origin of Product

United States

Advanced Characterization and Analytical Methodologies for 2 2r 2 Methylpiperazin 1 Yl Acetic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the spectrum would be expected to show distinct signals for the methyl group protons, the protons on the piperazine (B1678402) ring, and the methylene (B1212753) protons of the acetic acid moiety. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the piperazine ring, the methyl group, the methylene group, and the carbonyl group of the carboxylic acid provide definitive evidence for the compound's structure.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Assignment
¹H NMR~1.1 (d)-CH₃
~2.0-3.5 (m)Piperazine ring protons & -CH₂-COOH
~10.0 (br s)-COOH
¹³C NMR~15.0-CH₃
~45.0-60.0Piperazine ring carbons & -CH₂-
~175.0-COOH

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a representative example.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the carboxylic acid typically appears as a strong absorption band around 1700-1725 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl and piperazine ring portions of the molecule would be observed in the fingerprint region.

Table 2: Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C-H (Alkyl)2850-3000
C=O (Carboxylic Acid)1700-1725
C-N (Amine)1000-1350

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. By utilizing a stationary phase and a mobile phase, HPLC separates the compound from any potential impurities based on differences in their polarity and affinity for the stationary phase. A detector, typically a UV detector, is used to monitor the eluent, and the area under the peak corresponding to the compound of interest is proportional to its concentration. This allows for the accurate determination of the compound's purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation of components is visualized, often under UV light, and the retention factor (Rf) values can be calculated. The presence of multiple spots indicates the presence of impurities.

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most widely used technique for this purpose. This method employs a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. The result is two distinct peaks in the chromatogram, one for each enantiomer. The ratio of the peak areas allows for the precise calculation of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Table 3: Chromatographic Methods and Their Applications

Technique Primary Application Key Parameters
HPLCPurity assessment and quantificationRetention time, peak area
TLCReaction monitoring and qualitative purityRetention factor (Rf)
Chiral ChromatographyEnantiomeric purity determinationEnantiomeric excess (ee), resolution

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural elucidation of organic molecules. It provides information on the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) in positive ion mode is a commonly employed technique. The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₇H₁₄N₂O₂, the theoretical monoisotopic mass is 158.1055 g/mol . High-resolution mass spectrometry would be utilized to confirm this mass with high accuracy, typically within a few parts per million (ppm), providing strong evidence for the elemental composition of the molecule.

The fragmentation of this compound in the mass spectrometer, often studied by tandem mass spectrometry (MS/MS), can provide valuable structural information. The fragmentation pathways are predictable based on the functional groups present in the molecule. Key fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of substituents. For the title compound, characteristic fragmentation would likely involve:

Loss of the carboxymethyl group: A neutral loss of the acetic acid moiety (-CH₂COOH, 59.0133 u) or a related fragment from the protonated molecule.

Piperazine ring fragmentation: Cleavage of the C-C and C-N bonds within the piperazine ring can lead to a series of characteristic fragment ions. The presence of the methyl group on the chiral center would also influence the fragmentation pattern.

Alpha-cleavage: The bond adjacent to the nitrogen atoms is susceptible to cleavage. For instance, the loss of the methyl group or cleavage of the bond between the piperazine ring and the acetic acid group.

A table of expected major fragment ions in the positive ion ESI-MS/MS spectrum of this compound is presented below.

Predicted Fragment Ion m/z (monoisotopic) Proposed Structure/Loss
[M+H]⁺159.1133Protonated parent molecule
[M+H - H₂O]⁺141.1028Loss of water
[M+H - COOH]⁺114.1022Loss of the carboxyl group
[M+H - CH₂COOH]⁺100.1022Loss of the acetic acid moiety
[C₅H₁₃N₂]⁺101.1073Fragment of the 2-methylpiperazine (B152721) ring

It is important to note that the exact fragmentation pattern and the relative intensities of the fragment ions would need to be confirmed by experimental data. The study of similar piperazine-containing compounds by mass spectrometry supports these predicted fragmentation pathways. mdpi.comnih.gov

Techniques for Stereochemical Assignment and Absolute Configuration Determination

The determination of the correct stereoisomer is critical for a chiral drug, as different enantiomers can have vastly different pharmacological activities. A combination of techniques is typically used to assign the stereochemistry and determine the absolute configuration of a chiral center.

Optical rotation is a fundamental property of chiral molecules and is a measure of their ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). For this compound, the (R)-configuration at the C2 position of the piperazine ring is the source of its chirality.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral chromophores within the molecule will give rise to a characteristic CD spectrum. While the carboxyl group and the nitrogen atoms of the piperazine ring are not strong chromophores in the near-UV region, they can give rise to CD signals. Studies on chiral methylpiperazine-based compounds have shown that the chiral organic cation induces a discernible CD spectrum. researchgate.net It is expected that this compound would exhibit a CD spectrum that could be used as a fingerprint for the (R)-enantiomer and to distinguish it from its (S)-counterpart.

While spectroscopic methods provide strong evidence for stereochemical assignment, the unambiguous determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms.

Direct crystallization of this compound may be challenging. Therefore, the formation of a crystalline derivative or a co-crystal is often pursued. This can be achieved by reacting the carboxylic acid with a suitable achiral or chiral counter-ion to form a salt, or by co-crystallizing it with another molecule through non-covalent interactions.

A pivotal study has successfully determined the absolute structure of the chiral precursor, (R)-(-)-2-methylpiperazine, and its dibromide salt using single-crystal X-ray diffraction. researchgate.net This work definitively confirmed the (R) configuration of the starting material used in the synthesis of the title compound. By employing a synthetic route that does not affect the chiral center, the (R) configuration is retained in the final product. The crystallographic data for the precursor provides a solid foundation for the stereochemical assignment of this compound.

Theoretical and Computational Chemistry Studies on 2 2r 2 Methylpiperazin 1 Yl Acetic Acid and Analogous Chiral Systems

Quantum Mechanical Investigations for Electronic Structure and Reactivity

Quantum mechanical calculations have become an indispensable tool in understanding the intricacies of molecular structure and reactivity. For chiral systems like 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations of Molecular and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the molecular and electronic properties of piperazine (B1678402) derivatives. These studies often focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken charge distributions.

For instance, DFT calculations on piperazine derivatives have been performed to understand their electronic properties and potential interaction sites. researchgate.net The HOMO and LUMO energies are crucial in predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests a more reactive molecule. The distribution of Mulliken charges provides information about the partial atomic charges and can be used to identify electrophilic and nucleophilic centers within the molecule.

Table 1: Representative DFT Calculated Electronic Properties of a Piperazine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Note: The values presented are illustrative and based on typical DFT calculations for similar piperazine systems. Actual values for this compound would require specific calculations.

Prediction of Vibrational (IR) and Isotropic NMR (¹H, ¹³C) Spectra

Computational methods, particularly DFT, are also utilized to predict the vibrational (infrared) and nuclear magnetic resonance (NMR) spectra of molecules. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.

The calculation of vibrational frequencies helps in assigning the various absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as stretching, bending, and torsional modes. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is invaluable for structural elucidation. nih.govnih.gov The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov For complex molecules like this compound, with its chiral center and flexible piperazine ring, computational prediction of spectra can be particularly useful in distinguishing between different conformers or stereoisomers. nih.govrsc.org

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Piperazine Derivative

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-2 (axial)2.852.81
H-2 (equatorial)2.952.91
H-3 (axial)3.453.41
H-3 (equatorial)3.753.70
Note: The values are for a mono-N-benzoylated piperazine and are illustrative. rsc.org Specific predictions for this compound would require dedicated calculations.

Conformational Analysis and Molecular Dynamics Simulations of Piperazine Ring Systems

The piperazine ring can adopt several conformations, with the chair form being the most stable in most cases. However, the presence of substituents can influence the conformational preference, and in some cases, boat or twist-boat conformations may become significant. rsc.org Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. For piperazine ring systems, MD simulations can reveal the conformational changes the ring undergoes, including ring inversion and the reorientation of substituents. nitech.ac.jpnih.gov These simulations take into account the effects of solvent and temperature, providing a more realistic picture of the molecule's behavior in a given environment. researchgate.net The results of MD simulations can be used to understand how the flexibility of the piperazine ring might influence the biological activity or physical properties of a molecule. nitech.ac.jpnih.gov

Structure-Property Relationship Studies in Chiral Piperazine Acetic Acid Derivatives

Understanding the relationship between the three-dimensional structure of a molecule and its properties is a cornerstone of medicinal chemistry and materials science. For chiral piperazine acetic acid derivatives, structure-property relationship (SPR) studies aim to correlate specific structural features with observed chemical, physical, or biological properties.

The introduction of a methyl group at the C-2 position of the piperazine ring, as in this compound, creates a chiral center. This chirality can have a profound impact on the molecule's interaction with other chiral molecules, such as biological receptors. nih.gov Synthetic methodologies have been developed to access carbon-substituted piperazines to explore this chemical space. rsc.orgmdpi.comnih.gov Studies on similar piperazine derivatives have shown that the nature and position of substituents on the piperazine ring can significantly affect their properties. nih.gov For example, in a series of piperazine-2,3-dione containing penicillins and cephalosporins, substitutions at the N(4) position of the piperazine ring were found to be critical for their antibacterial activity. nih.gov

Computational Design Principles for Novel Chiral Amine Scaffolds

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. For chiral amine scaffolds, computational design principles are used to guide the synthesis of new compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

One approach involves the use of structure-based design, where the three-dimensional structure of a biological target is used to design complementary ligands. nih.gov Computational docking can be used to predict the binding mode and affinity of virtual compounds, allowing for the prioritization of candidates for synthesis. researchgate.net Another approach is ligand-based design, which uses a set of known active molecules to develop a pharmacophore model that describes the key structural features required for activity. This model can then be used to search virtual libraries for new scaffolds that fit the pharmacophore. The development of novel chemical scaffolds is essential for expanding the available chemical space for drug discovery. researchgate.netnih.gov Computational methods are increasingly being used to design and evaluate new scaffolds with desirable three-dimensional shapes and properties. acs.org

Role in Chemical Synthesis and Materials Science Research Non Biological Applications

Utilization as a Chiral Building Block in Asymmetric Synthesis of Complex Organic Molecules

2-[(2R)-2-Methylpiperazin-1-YL]acetic acid is a significant chiral building block in asymmetric synthesis, a field focused on the selective creation of a specific stereoisomer of a molecule. The "(2R)" designation in its name indicates a specific three-dimensional arrangement at the second carbon atom of the piperazine (B1678402) ring, which is crucial for its role in guiding the stereochemical outcome of chemical reactions. This pre-defined stereocenter allows chemists to introduce chirality into new, more complex molecules with a high degree of control.

The synthesis of this compound often starts from commercially available and relatively inexpensive chiral precursors, such as (R)-propylene oxide or (R)-alaninol. This accessibility makes it an attractive choice for chemists. The synthesis process itself involves several steps, including the formation of the piperazine ring and the subsequent attachment of the acetic acid moiety. The robustness of the piperazine ring and the presence of two distinct nitrogen atoms—one more sterically hindered due to the adjacent methyl group—provide versatile handles for further chemical modifications.

In the synthesis of larger, more intricate organic molecules, this compound can be incorporated to impart a specific chirality. For instance, the acetic acid group can be readily converted into an amide, ester, or other functional groups, allowing it to be linked to other molecular fragments. The piperazine nitrogens can also participate in various coupling reactions. The inherent chirality of the 2-methylpiperazine (B152721) unit influences the spatial arrangement of these newly formed bonds, leading to the preferential formation of one enantiomer or diastereomer over others.

Design and Development of Novel Chemical Scaffolds for Diverse Applications

The structure of this compound serves as a foundation for the design and development of novel chemical scaffolds. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The substituted piperazine ring in this compound is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds and is also useful in materials science.

Researchers can modify both the acetic acid side chain and the nitrogen atoms of the piperazine ring to generate a wide array of new molecules. For example, the carboxylic acid can be used as an anchor point to attach polymers or other materials, while the secondary amine in the piperazine ring can be functionalized to alter the electronic and steric properties of the molecule. This versatility allows for the creation of diverse molecular architectures with tailored properties for various applications, including the development of new catalysts, ligands for metal complexes, and functional organic materials.

Fundamental Research in Heterocyclic Chemistry and Stereoselective Transformations

This compound is a subject of fundamental research in heterocyclic chemistry, which is the branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The piperazine ring is a classic example of a nitrogen-containing heterocycle. Studies involving this compound contribute to a deeper understanding of the reactivity, conformational analysis, and stereochemistry of substituted piperazines.

The presence of a stereocenter adjacent to a nitrogen atom influences the ring's conformation and the reactivity of the nitrogen atoms. This makes it an excellent model system for studying stereoselective transformations, where the chirality of the starting material directs the outcome of a reaction. Research in this area explores how the chiral center influences reactions such as N-alkylation, N-acylation, and metal-catalyzed cross-coupling reactions at the piperazine nitrogens. The insights gained from these fundamental studies can then be applied to the design of more efficient and selective synthetic methods for a broad range of chiral heterocyclic compounds.

Application in Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-oriented synthesis (DOS) is a strategy used in chemical biology and drug discovery to create large collections of structurally diverse small molecules. The goal of DOS is to populate chemical space with a wide variety of molecular shapes and functionalities. This compound is a valuable starting material for DOS due to its inherent three-dimensionality and multiple points for chemical diversification.

Starting from this single chiral building block, chemists can employ a series of branching reaction pathways to rapidly generate a library of compounds with significant structural variations. For example, the two nitrogen atoms and the carboxylic acid group can be independently functionalized with a wide range of chemical building blocks. This approach allows for the efficient creation of hundreds or even thousands of unique compounds. These compound libraries can then be screened for a variety of properties, leading to the discovery of new molecules with interesting characteristics for materials science or as tools for chemical research.

Potential as a Chiral Ligand or Catalyst Precursor in Asymmetric Catalysis

The structure of this compound makes it a promising candidate for use as a chiral ligand or a precursor to a chiral catalyst in asymmetric catalysis. In this context, a small amount of a chiral catalyst is used to produce large quantities of a chiral product. The ligand, which is the chiral component, coordinates to a metal center to create a chiral environment that directs the stereochemical course of the reaction.

The two nitrogen atoms of the piperazine ring, along with the oxygen atom of the carboxylate group (once deprotonated), can act as donor atoms to bind to a metal center, forming a stable chelate complex. The chirality of the 2-methylpiperazine unit would then be transferred to the catalytic site, influencing the approach of the reactants and favoring the formation of one enantiomer of the product. While extensive research into its specific applications as a ligand is ongoing, its structural motifs are similar to those found in other successful chiral ligands. Further modification of the scaffold could lead to the development of highly effective and selective catalysts for a variety of important chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2R)-2-Methylpiperazin-1-YL]acetic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between (2R)-2-methylpiperazine and a chloroacetic acid derivative under basic conditions. Solvents like dichloromethane or toluene with bases such as K₂CO₃ are used to drive the reaction. Purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization (ethanol/water mixtures) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) .
  • Key Parameters : Temperature (40–60°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 piperazine:chloroacetate) are critical for yields >75%.

Q. How can the stereochemical integrity of the (2R)-configured piperazine moiety be verified during synthesis?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) or polarimetry ([α]D²⁵ = +15° to +25° in methanol). Confirm absolute configuration via X-ray crystallography using SHELXL (single-crystal data collection at 100 K, refinement with WinGX) .

Q. What analytical techniques are most effective for characterizing purity and structural identity?

  • Methodology :

  • NMR : ¹H NMR (D₂O, 400 MHz): δ 3.8–4.2 ppm (piperazine CH₂), δ 2.5–3.0 ppm (CH₃ and acetic acid CH₂).
  • Mass Spectrometry : ESI-MS m/z 187.1 [M+H]⁺.
  • Elemental Analysis : Expected C: 51.6%, H: 7.5%, N: 15.0%.
    Cross-validate with FT-IR (C=O stretch at 1700 cm⁻¹) and HPLC (C18 column, 95% H₂O/5% MeCN) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., serotonin receptors) from the PDB. Optimize ligand-protein complexes with MM/GBSA free-energy calculations. Validate predictions via SPR (binding affinity KD < 10 μM) or fluorescence polarization assays .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetics : Assess metabolic stability (human liver microsomes, t₁/₂ > 30 mins) and plasma protein binding (equilibrium dialysis, % bound <90%).
  • Formulation : Improve bioavailability via salt formation (e.g., hydrochloride salt) or nanoemulsion delivery.
  • Dose-Response : Conduct dose-ranging studies in animal models (e.g., rodent inflammation assays) to correlate in vitro IC₅₀ with effective plasma concentrations .

Q. How can structural ambiguities in crystallographic data be addressed?

  • Methodology : For disordered piperazine rings, use SHELXL’s PART and SIMU commands to refine anisotropic displacement parameters. Validate with Hirshfeld surface analysis (CrystalExplorer) and check for hydrogen-bonding consistency (O···N distances 2.8–3.0 Å). Compare with DFT-optimized geometries (B3LYP/6-31G*) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Guidelines :

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis/purification.
  • Spill Management : Neutralize with NaHCO₃, absorb with vermiculite, and dispose as hazardous waste.
  • Storage : Airtight container under nitrogen at 4°C to prevent hygroscopic degradation .

Key Citations

  • Crystallography: SHELX refinement .
  • Synthesis: Nucleophilic substitution protocols .
  • Safety: Hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.